Basifungin

Description

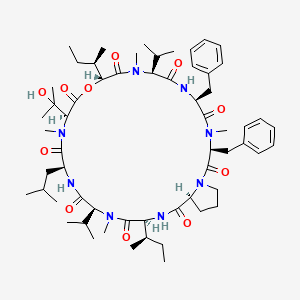

Aureobasidin A has been reported in Aureobasidium pullulans with data available.

This compound is an orally available cyclic depsipeptide antibiotic produced by Aureobasidium pullulans that is a fungicide at low concentrations. Aureobasidin A inhibits inositol phosphorylceramide synthase, an enzyme that catalyzes a key step in fungal sphingolipid biosynthesis. This may inhibit fungal cell growth.

inositol phosphorylceramide synthase inhibitor; structure given in first source; isolated from the culture medium of Aureobasidium pullulans R 106

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,27S)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44+,45+,46+,47+,48+,49-,50-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMLFADXHJLPSQ-QKCBWMAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017531 | |

| Record name | Basifungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127785-64-2 | |

| Record name | Basifungin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127785642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basifungin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV0USO6I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Basifungin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent with potent activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action involves the specific and potent inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. This compound, a natural product isolated from the fungus Aureobasidium pullulans, represents a promising therapeutic candidate. Unlike many existing antifungals that target ergosterol synthesis or the cell wall, this compound's unique target in the sphingolipid biosynthesis pathway offers a distinct advantage, including a lower propensity for cross-resistance with current antifungal classes.

Core Mechanism of Action: Inhibition of Inositol Phosphorylceramide (IPC) Synthase

The fungicidal activity of this compound stems from its highly specific inhibition of inositol phosphorylceramide (IPC) synthase (EC 2.4.1.-).[1][2] IPC synthase is a key enzyme in fungi that catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, forming IPC.[2] This reaction is a critical step in the biosynthesis of complex sphingolipids, which are essential components of the fungal plasma membrane, contributing to its structural integrity and function.

The inhibition of IPC synthase by this compound leads to a cascade of downstream effects:

-

Depletion of Complex Sphingolipids: The primary consequence is the cessation of IPC production, leading to a depletion of downstream complex sphingolipids.

-

Accumulation of Ceramides: The blockage of the pathway can lead to an accumulation of ceramide precursors, which can have cytotoxic effects.

-

Disruption of Cell Membrane Integrity: The altered sphingolipid composition compromises the structural integrity and fluidity of the fungal cell membrane. This results in increased membrane permeability and the leakage of essential cytoplasmic components, such as amino acids.[3][4]

-

Aberrant Cellular Processes: Disruption of the cell membrane and sphingolipid signaling can lead to secondary effects such as disorganized actin assembly and delocalized chitin deposition in the cell wall, ultimately contributing to cell death.

The specificity of this compound arises from the fact that IPC synthase is an essential enzyme in fungi but is absent in mammals, making it an attractive target for antifungal drug development with potentially low host toxicity.

Mechanism of Action Diagram

Caption: The inhibitory action of this compound on IPC synthase and its downstream consequences.

Quantitative Data

The antifungal activity of this compound has been quantified through various in vitro assays, including determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against IPC synthase, as well as the minimum inhibitory concentration (MIC) against various fungal species.

Table 1: Inhibition of IPC Synthase by this compound (Aureobasidin A)

| Fungal Species | IC50 (ng/mL) | IC50 (nM) | Apparent Ki (nM) | Reference |

| Saccharomyces cerevisiae | - | ~32 | ~7 | |

| Saccharomyces cerevisiae | - | - | 0.55 | |

| Candida albicans | 2-4 | - | 0.183 | |

| Candida glabrata | 2-4 | - | - | |

| Candida tropicalis | 2-4 | - | - | |

| Candida parapsilosis | 2-4 | - | - | |

| Candida krusei | 2-4 | - | - | |

| Aspergillus fumigatus | 3-5 | - | - | |

| Aspergillus flavus | 3-5 | - | - | |

| Aspergillus niger | 3-5 | - | - | |

| Aspergillus terreus | 3-5 | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Aureobasidin A) Against Various Fungi

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | <2 | |

| Candida glabrata | <2 | |

| Candida tropicalis | <2 | |

| Candida parapsilosis | <2 | |

| Candida krusei | <2 | |

| Aspergillus fumigatus | >50 | |

| Aspergillus flavus | >50 | |

| Aspergillus niger | 0.8 |

Note: The high MIC values for some Aspergillus species, despite potent IPC synthase inhibition, suggest the involvement of drug efflux pumps in resistance.

Experimental Protocols

In Vitro IPC Synthase Inhibition Assay

This protocol describes a common method for measuring the inhibition of IPC synthase by this compound using a fluorometric assay.

Objective: To determine the IC50 and/or Ki of this compound against fungal IPC synthase.

Materials:

-

Fungal microsomal membrane preparations (source of IPC synthase)

-

This compound (Aureobasidin A) stock solution (e.g., 1 mM in DMSO)

-

Fluorescent ceramide substrate: 6-[N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanoyl ceramide (C6-NBD-cer)

-

Phosphatidylinositol (PI)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Reaction termination solution: Chloroform:Methanol (2:1, v/v)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing C6-NBD-cer (e.g., 0.1 mM) and PI (e.g., 2 mM) in the assay buffer.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound (e.g., 1.6 to 50 nM) to the microsomal membrane preparation (e.g., 1.0 mg/mL protein). Pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture containing the substrates.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding the chloroform:methanol solution.

-

Extraction: Vortex the mixture thoroughly to extract the lipids into the organic phase. Centrifuge to separate the aqueous and organic phases.

-

Analysis: Collect the lower organic phase, dry it under nitrogen, and resuspend the lipid extract in a suitable solvent. Analyze the formation of the fluorescent product (NBD-IPC) by HPLC with fluorescence detection.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be determined using appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

Workflow for IPC Synthase Inhibition Assay

Caption: A stepwise workflow for the in vitro IPC synthase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

-

Fungal isolate

-

This compound stock solution

-

Standardized growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Cellular Response

While this compound's primary action is the direct inhibition of an enzyme, this disruption of sphingolipid homeostasis triggers a cellular response. The observed effects are largely consequences of the compromised cell membrane rather than the activation of a specific signaling cascade by this compound itself.

The inhibition of IPC synthase and subsequent membrane damage can be considered a form of cellular stress. Fungi possess conserved stress response pathways, such as the Cell Wall Integrity (CWI) pathway (a MAP kinase cascade) and the High Osmolarity Glycerol (HOG) pathway, which are activated by various environmental insults, including cell wall and membrane damage. While not directly initiated by this compound, these pathways may be activated as a compensatory or stress response to the effects of the drug.

The observed downstream effects of this compound treatment, such as aberrant actin assembly and chitin delocalization , are likely due to the disruption of the plasma membrane's role in organizing the cytoskeleton and cell wall synthesis.

Downstream Cellular Consequences Diagram

Caption: Downstream cellular consequences of this compound-induced membrane damage.

Conclusion

This compound exerts its potent fungicidal activity through a well-defined mechanism: the inhibition of inositol phosphorylceramide synthase. This leads to a fatal disruption of fungal cell membrane integrity. The high specificity of this compound for its fungal target, which is absent in mammalian cells, underscores its potential as a valuable therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other inhibitors of the fungal sphingolipid biosynthesis pathway. Understanding the intricate details of its mechanism of action is paramount for optimizing its clinical application and overcoming potential resistance mechanisms.

References

- 1. Mechanisms of aureobasidin A inhibition and drug resistance in a fungal IPC synthase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Basifungin (Aureobasidin A): Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin, also known as Aureobasidin A (AbA), is a cyclic depsipeptide antibiotic with potent antifungal properties.[1][2] Isolated from the filamentous fungus Aureobasidium pullulans, this natural product has garnered significant interest within the scientific community due to its unique mechanism of action and broad-spectrum activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, with a focus on its quantitative antifungal activity, detailed experimental protocols, and the signaling pathway it inhibits.

Discovery and Origin

This compound (Aureobasidin A) was first isolated from the culture broth of the fungus Aureobasidium pullulans R106.[1][3] It is a cyclic nonadepsipeptide, meaning it contains nine amino acid residues and at least one ester linkage in its ring structure.[4] The producing organism, A. pullulans, is a ubiquitous black yeast-like fungus commonly found in various terrestrial and aquatic environments. The discovery of Aureobasidin A provided a novel scaffold for the development of antifungal agents with a distinct mechanism of action compared to existing therapies.

Antifungal Activity

Aureobasidin A exhibits potent fungicidal activity against a wide array of pathogenic yeasts and molds. Its efficacy has been demonstrated against clinically relevant species, including various Candida and Aspergillus species. The primary molecular target of Aureobasidin A is inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. By inhibiting this enzyme, Aureobasidin A disrupts the integrity of the fungal cell membrane, leading to cell death.

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aureobasidin A against various fungal species, providing a quantitative measure of its antifungal potency.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | ATCC9763 (diploid) | 0.2-0.4 | |

| Saccharomyces cerevisiae | SH3328 (haploid) | 0.1 | |

| Saccharomyces cerevisiae | Sake yeast (diploid) | 0.1-0.2 | |

| Candida albicans | Planktonic (MIC₅₀) | 1 | |

| Candida albicans | Planktonic (MIC₉₀) | 1 | |

| Candida albicans | Biofilm (MIC₅₀) | 8 | |

| Candida albicans | Biofilm (MIC₉₀) | ≥64 | |

| Candida glabrata | Planktonic (MIC₅₀) | 0.25-2 | |

| Candida glabrata | Planktonic (MIC₉₀) | 0.25-2 | |

| Aspergillus niger | - | Susceptible | |

| Aspergillus nidulans | - | Susceptible | |

| Aspergillus fumigatus | - | >50 | |

| Aspergillus flavus | - | >50 |

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthetic pathway. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide, forming IPC. IPC is a precursor for more complex sphingolipids that are essential components of the fungal cell membrane, contributing to its structural integrity and function. By blocking IPC synthesis, Aureobasidin A leads to the depletion of essential sphingolipids and the accumulation of cytotoxic ceramide, ultimately resulting in fungal cell death.

Caption: Inhibition of IPC Synthase by Aureobasidin A.

Experimental Protocols

Isolation and Purification of Aureobasidin A from Aureobasidium pullulans

This protocol outlines the general steps for the extraction and purification of Aureobasidin A from a culture of A. pullulans.

Materials:

-

Aureobasidium pullulans culture

-

Fermentation medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Fermentation: Inoculate a suitable fermentation medium with A. pullulans and incubate with shaking for several days to allow for the production of Aureobasidin A.

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in chloroform or a similar solvent system.

-

Collect fractions and monitor for the presence of Aureobasidin A using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing Aureobasidin A and concentrate them.

-

Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

Collect the peak corresponding to Aureobasidin A and verify its purity by analytical HPLC and mass spectrometry.

-

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of Aureobasidin A against IPC synthase.

Materials:

-

Microsomal fractions containing IPC synthase from the target fungus

-

Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

-

Phosphatidylinositol (PI)

-

Aureobasidin A

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

HPLC system with a fluorescence detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of Aureobasidin A. Pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the fluorescent ceramide substrate and PI.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Stop Reaction and Lipid Extraction: Terminate the reaction by adding a chloroform/methanol mixture. Extract the lipids into the organic phase.

-

Analysis:

-

Dry the lipid extract and resuspend it in a small volume of a suitable solvent.

-

Separate the fluorescently labeled IPC product from the unreacted ceramide substrate using HPLC on a silica or C18 column.

-

Quantify the amount of fluorescent IPC product using a fluorescence detector.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Aureobasidin A and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Yeast Two-Hybrid (Y2H) Screening Using Aureobasidin A Selection

Aureobasidin A is a powerful selection agent in Y2H systems due to its fungicidal nature, which reduces the background of non-interacting clones.

Caption: Yeast Two-Hybrid Screening Workflow.

Procedure Outline:

-

Vector Construction: Clone the gene of interest (bait) into a Y2H bait vector (e.g., containing the GAL4 DNA-binding domain). A cDNA library (prey) is cloned into a Y2H prey vector (e.g., containing the GAL4 activation domain).

-

Yeast Transformation: Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey library into a yeast strain of the opposite mating type (e.g., MATα).

-

Mating: Mix the two yeast strains to allow for mating and the formation of diploid cells containing both bait and prey plasmids.

-

Selection: Plate the diploid yeast on a selective medium lacking certain nutrients (to select for the presence of both plasmids) and containing Aureobasidin A. Only yeast cells in which the bait and prey proteins interact will be able to activate the reporter gene (e.g., AUR1-C), conferring resistance to Aureobasidin A and allowing for growth.

-

Identification and Validation: Isolate and sequence the prey plasmids from the surviving colonies to identify the interacting proteins. Further biochemical or genetic assays are then performed to validate the interaction.

Conclusion

This compound (Aureobasidin A) represents a significant discovery in the field of antifungal research. Its unique origin from Aureobasidium pullulans and its specific mechanism of action targeting fungal sphingolipid biosynthesis make it a valuable tool for both basic research and as a potential lead compound for the development of new antifungal therapies. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising molecule and its applications in combating fungal diseases.

References

Basifungin's Impact on Fungal Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basifungin (Aureobasidin A), a cyclic depsipeptide antibiotic, exhibits potent antifungal activity against a broad spectrum of pathogenic fungi. Its primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. This disruption of sphingolipid metabolism leads to compromised plasma membrane integrity, which in turn triggers a cascade of cellular stress responses, most notably affecting the structure and integrity of the fungal cell wall. This technical guide provides an in-depth analysis of this compound's effects on fungal cell wall integrity, detailing its mechanism of action, the consequential activation of the Cell Wall Integrity (CWI) signaling pathway, and a summary of its antifungal activity. Detailed experimental protocols for studying these effects are also provided to facilitate further research in this area.

Introduction

The fungal cell wall is a dynamic and essential structure that provides osmotic protection, maintains cell shape, and mediates interactions with the environment. It is primarily composed of polysaccharides, such as chitin and β-glucans, interwoven with mannoproteins. Due to its absence in mammalian cells, the fungal cell wall is an attractive target for the development of antifungal therapies. This compound, a natural product of Aureobasidium pullulans, represents a class of antifungals that indirectly targets the cell wall by disrupting the underlying plasma membrane's composition and function. Understanding the intricate details of how this compound impacts cell wall integrity is crucial for optimizing its therapeutic potential and for the development of novel antifungal strategies.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary molecular target is inositol phosphorylceramide (IPC) synthase, encoded by the AUR1 gene in fungi.[1][2] This enzyme catalyzes a critical step in the biosynthesis of complex sphingolipids, which are essential components of the fungal plasma membrane.[3][4]

The inhibition of IPC synthase by this compound leads to two major consequences:

-

Depletion of complex sphingolipids: This alters the physical properties of the plasma membrane, affecting its fluidity, permeability, and the function of membrane-associated proteins.

-

Accumulation of ceramide precursors: Elevated levels of ceramides can be toxic to the cell and may trigger downstream signaling events, including apoptosis.

The compromised plasma membrane integrity directly impacts the synthesis and organization of cell wall components, leading to a state of cell wall stress.

Visualization of this compound's Primary Action

The following diagram illustrates the central role of IPC synthase in the fungal sphingolipid biosynthesis pathway and its inhibition by this compound.

Caption: this compound inhibits IPC synthase, disrupting sphingolipid biosynthesis and leading to cell wall stress.

Effect on Fungal Cell Wall Composition

The stress induced by this compound on the plasma membrane triggers a cellular response that remodels the cell wall. This remodeling is a complex process aimed at compensating for the weakened cell envelope.

Chitin Content

Studies have shown that treatment of Candida species with Aureobasidin A leads to a reduction in chitin content .[2] This is in contrast to the compensatory increase in chitin synthesis often observed with direct inhibitors of glucan synthesis, such as echinocandins. The reduction in chitin may be a consequence of the broader cellular stress and disruption of normal biosynthetic processes caused by this compound.

β-Glucan Content

Direct quantitative data on the effect of this compound on β-glucan levels is currently limited in the available scientific literature. However, the activation of the Cell Wall Integrity (CWI) pathway (see Section 4) in response to cell wall stress typically leads to an upregulation of β-glucan synthesis as a compensatory mechanism. It is therefore hypothesized that fungal cells treated with this compound may exhibit an increase in β-glucan levels to counteract the compromised cell envelope, though further experimental verification is required.

Activation of the Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that is activated in response to various forms of cell wall stress. Its primary function is to coordinate a transcriptional response that reinforces the cell wall. The disruption of plasma membrane integrity by this compound is a potent trigger for the CWI pathway.

The canonical CWI pathway involves a series of protein kinases that relay the stress signal from the cell surface to the nucleus:

-

Sensors: Transmembrane proteins (e.g., Wsc1, Mid2) detect perturbations in the cell envelope.

-

GTPase: Rho1, a small GTPase, is activated and in turn activates Protein Kinase C (Pkc1).

-

MAPK Cascade: Pkc1 initiates a mitogen-activated protein kinase (MAPK) cascade, involving Bck1 (MAPKKK), Mkk1/2 (MAPKK), and Slt2/Mpk1 (MAPK).

-

Transcription Factor: The phosphorylated and activated Slt2/Mpk1 translocates to the nucleus and activates the transcription factor Rlm1.

-

Gene Expression: Rlm1 induces the expression of a battery of genes involved in cell wall biosynthesis and remodeling, including genes encoding for chitin synthases and glucan synthases.

While direct experimental evidence for the phosphorylation of Slt2/Mpk1 and activation of Rlm1 specifically in response to this compound is not extensively documented, the known consequences of plasma membrane stress strongly suggest the activation of this pathway.

Visualization of the Cell Wall Integrity (CWI) Pathway

Caption: this compound-induced membrane stress activates the CWI pathway, leading to cell wall reinforcement.

Quantitative Data on Antifungal Activity

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Aureobasidin A) against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | <2 | 1 | 1 | |

| Candida glabrata | <2 | 1 | 1 | |

| Candida tropicalis | <2 | - | - | |

| Candida parapsilosis | <2 | - | - | |

| Candida krusei | <2 | - | - | |

| Aspergillus fumigatus | >50 | - | - | |

| Aspergillus flavus | >50 | - | - | |

| Aspergillus niger | 0.8 | - | - | |

| Aspergillus terreus | 1.6 | - | - | |

| Cryptococcus neoformans | - | - | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. "-" indicates data not available in the cited literature.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on fungal cell wall integrity.

Protocol for Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This protocol is adapted from established methods for measuring IPC synthase activity.

Objective: To determine the in vitro inhibitory effect of this compound on IPC synthase activity.

Materials:

-

Fungal microsomal membrane preparation (source of IPC synthase)

-

This compound (Aureobasidin A)

-

Fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide)

-

Phosphatidylinositol (PI)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

HPLC system with a fluorescence detector

Procedure:

-

Microsomal Membrane Preparation: Prepare microsomal membranes from the fungal species of interest using standard cell fractionation techniques.

-

Assay Reaction: a. In a microcentrifuge tube, pre-incubate the microsomal membranes with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 5-10 minutes at 30°C. b. Initiate the reaction by adding the C6-NBD-ceramide and PI substrates. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: a. Stop the reaction by adding a chloroform/methanol mixture. b. Perform a lipid extraction to separate the lipid-soluble products.

-

HPLC Analysis: a. Analyze the lipid extract by HPLC using a normal-phase column to separate the fluorescently labeled IPC product from the unreacted ceramide substrate. b. Quantify the amount of IPC formed by measuring the fluorescence intensity.

-

Data Analysis: a. Calculate the percentage of IPC synthase inhibition for each this compound concentration relative to the control. b. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by plotting the inhibition data against the logarithm of the inhibitor concentration.

Protocol for Quantification of Fungal Cell Wall Components

This protocol provides a method for the quantitative analysis of chitin and β-glucan in the fungal cell wall.

Objective: To quantify the changes in chitin and β-glucan content in fungal cells upon treatment with this compound.

Materials:

-

Fungal culture

-

This compound

-

For Chitin Quantification (e.g., using the MBTH method):

-

6 M HCl

-

Sodium nitrite

-

Ammonium sulfamate

-

3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

-

Ferric chloride (FeCl3)

-

Glucosamine standard

-

-

For β-Glucan Quantification (e.g., by acid hydrolysis and glucose measurement):

-

2 M H2SO4

-

Glucose oxidase kit

-

Glucose standard

-

Procedure:

-

Fungal Culture and Treatment: a. Grow the fungal strain in a suitable liquid medium to the mid-exponential phase. b. Treat the culture with a sub-inhibitory concentration of this compound for a specified duration (e.g., 6, 12, or 24 hours). Include an untreated control.

-

Cell Wall Isolation: a. Harvest the fungal cells by centrifugation. b. Mechanically disrupt the cells (e.g., using glass beads) and isolate the cell walls by differential centrifugation. c. Wash the isolated cell walls extensively and lyophilize them.

-

Chitin Quantification: a. Hydrolyze a known weight of the dried cell wall material in 6 M HCl. b. Neutralize the hydrolysate. c. Perform the colorimetric MBTH assay to determine the amount of glucosamine released from chitin. d. Use a standard curve prepared with glucosamine to quantify the chitin content.

-

β-Glucan Quantification: a. Hydrolyze a known weight of the dried cell wall material in 2 M H2SO4. b. Neutralize the hydrolysate. c. Determine the glucose content using a glucose oxidase kit. d. Use a standard curve prepared with glucose to quantify the β-glucan content.

Protocol for Analysis of CWI Pathway Gene Expression

This protocol details the use of quantitative real-time PCR (qRT-PCR) to measure changes in the expression of key CWI pathway genes.

Objective: To assess the activation of the CWI pathway in response to this compound treatment by measuring the transcriptional upregulation of target genes.

Materials:

-

Fungal culture

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target CWI pathway genes (e.g., SLT2/MPK1, RLM1) and a housekeeping gene for normalization (e.g., ACT1).

Procedure:

-

Fungal Culture and Treatment: a. Grow the fungus to the mid-exponential phase and treat with a sub-lethal concentration of this compound. b. Collect samples at various time points (e.g., 0, 1, 3, 6 hours) post-treatment.

-

RNA Extraction and cDNA Synthesis: a. Extract total RNA from the fungal samples. b. Synthesize cDNA from the total RNA.

-

Quantitative Real-Time PCR (qRT-PCR): a. Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR reactions in a real-time PCR system.

-

Data Analysis: a. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes, normalized to the housekeeping gene. An upregulation of CWI pathway genes would indicate activation of the pathway.

Visualization of Experimental Workflow

Caption: Experimental workflow for analyzing this compound's effect on cell wall composition and gene expression.

Conclusion

This compound exerts its antifungal effect through a unique mechanism that indirectly compromises fungal cell wall integrity. By inhibiting IPC synthase, it disrupts the plasma membrane, leading to a cascade of cellular stress responses, including the activation of the CWI pathway. While the reduction in chitin content upon this compound treatment is an interesting deviation from the typical compensatory response, further research is needed to fully elucidate the changes in other cell wall components, such as β-glucans, and to definitively map the signaling events of the CWI pathway in response to this drug. The experimental protocols provided in this guide offer a framework for researchers to further investigate the complex interplay between this compound, sphingolipid biosynthesis, and fungal cell wall dynamics, which will be instrumental in the development of more effective antifungal therapies.

References

- 1. Structural and Functional Alterations Caused by Aureobasidin A in Clinical Resistant Strains of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Area Gene Regulates the Synthesis of β-Glucan with Antioxidant Activity in the Aureobasidium pullulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mgv1–Rlm1 axis orchestrates SAGA and SWI/SNF complexes at target promoters - PMC [pmc.ncbi.nlm.nih.gov]

Aureobasidin A: A Technical Guide to the Inhibition of Sphingolipid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium pullulans.[1][2][3] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi, including various species of Candida and Aspergillus.[4][5] The primary mechanism of action of Aureobasidin A is the specific inhibition of inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This pathway is essential for fungal growth and viability but is absent in mammals, making IPC synthase an attractive target for novel antifungal drug development. This technical guide provides an in-depth overview of Aureobasidin A, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Aureobasidin A exerts its fungicidal effect by targeting and inhibiting the enzyme inositol phosphorylceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide, forming inositol phosphorylceramide (IPC). This step is a critical juncture in the fungal sphingolipid biosynthesis pathway. The inhibition of IPC synthase by Aureobasidin A leads to two primary consequences for the fungal cell:

-

Depletion of essential complex sphingolipids: IPC and its downstream derivatives are vital components of the fungal cell membrane, playing crucial roles in cell integrity, signaling, and stress responses.

-

Accumulation of cytotoxic ceramides: The blockage of IPC synthesis results in the buildup of ceramide precursors, which can trigger apoptosis-like cell death pathways.

This dual effect of deprivation of essential lipids and accumulation of toxic precursors contributes to the potent fungicidal activity of Aureobasidin A. Studies have shown that mutations in the AUR1 gene, which encodes IPC synthase, can confer resistance to the antibiotic.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Aureobasidin A has been quantified against various fungal species and their isolated IPC synthase enzymes. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) and minimum inhibitory concentrations (MICs).

Table 1: In Vitro Inhibition of Fungal Inositol Phosphorylceramide (IPC) Synthase by Aureobasidin A

| Fungal Species | IPC Synthase Specific Activity (pmol/min/mg protein) | Aureobasidin A IC50 (ng/mL) |

| Candida albicans | 50 - 400 | 2 - 4 |

| Candida glabrata | 50 - 400 | 2 - 4 |

| Candida tropicalis | 50 - 400 | 2 - 4 |

| Candida parapsilosis | 50 - 400 | 2 - 4 |

| Aspergillus fumigatus | 1 - 3 | 3 - 5 |

| Aspergillus flavus | 1 - 3 | 3 - 5 |

| Aspergillus niger | 1 - 3 | 3 - 5 |

| Aspergillus terreus | 1 - 3 | 3 - 5 |

Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A Against Various Fungi

| Fungal Species | MIC (µg/mL) |

| Saccharomyces cerevisiae | 0.1 - 0.5 |

| Schizosaccharomyces pombe | Susceptible |

| Candida albicans | < 2 |

| Candida glabrata | < 2 |

| Candida tropicalis | < 2 |

| Candida parapsilosis | < 2 |

| Aspergillus niger | 0.8 |

| Aspergillus fumigatus | > 50 |

| Aspergillus flavus | > 50 |

Note: The resistance of some Aspergillus species, like A. fumigatus, to Aureobasidin A in vivo, despite the sensitivity of their IPC synthase, is suggested to be due to increased drug efflux.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Aureobasidin A.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Aureobasidin A against yeast species, based on CLSI guidelines.

Materials:

-

Aureobasidin A

-

Solvent (e.g., 100% ethanol or methanol)

-

Yeast strain of interest

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or plate reader (600 nm)

-

Incubator (30°C or optimal temperature for the strain)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Aureobasidin A by dissolving it in 100% ethanol or methanol.

-

Inoculum Preparation:

-

Culture the yeast strain overnight in a suitable broth medium (e.g., YPD).

-

Dilute the overnight culture in sterile saline to an optical density at 600 nm (OD600) of 0.1. This corresponds to approximately 1-5 x 10^6 cells/mL.

-

Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

-

-

Serial Dilution of Aureobasidin A:

-

In a 96-well plate, perform a two-fold serial dilution of the Aureobasidin A stock solution in RPMI 1640 medium to achieve a range of desired concentrations (e.g., 0.05 to 10 µg/mL).

-

Include a drug-free well as a positive control for growth and a cell-free well as a negative control.

-

-

Inoculation: Add the prepared yeast inoculum to each well containing the serially diluted Aureobasidin A and the control wells.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Aureobasidin A that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the drug-free control) as determined by visual inspection or by measuring the OD600.

In Vitro IPC Synthase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of Aureobasidin A on IPC synthase activity in fungal membrane preparations.

Materials:

-

Fungal cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)

-

Microsomal membrane fraction

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2)

-

Substrates: Phosphatidylinositol (PI) and N-octanoyl-phytoceramide (ceramide)

-

Radiolabeled substrate (e.g., [3H]phosphatidylinositol)

-

Aureobasidin A

-

Scintillation fluid and counter

Procedure:

-

Preparation of Microsomal Membranes:

-

Grow fungal cells to mid-log phase and harvest by centrifugation.

-

Wash the cells and resuspend in lysis buffer.

-

Lyse the cells using mechanical disruption (e.g., glass bead homogenization or French press).

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

IPC Synthase Assay:

-

Set up reaction tubes containing the assay buffer, microsomal membranes, and varying concentrations of Aureobasidin A.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrates (PI, ceramide, and radiolabeled PI).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

-

Extraction and Quantification of IPC:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Extract the lipids.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Identify the IPC spot and quantify the amount of radiolabeled IPC formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of IPC synthase inhibition for each Aureobasidin A concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Sphingolipid Biosynthesis Pathway and Aureobasidin A Inhibition

Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A.

Conclusion

Aureobasidin A is a powerful tool for studying fungal sphingolipid biosynthesis and serves as a lead compound for the development of novel antifungal agents. Its specific mode of action, targeting an enzyme essential for fungal viability but absent in humans, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this potent inhibitor. The continued study of Aureobasidin A and its interactions with the fungal cell will undoubtedly contribute to the advancement of antifungal research and the fight against invasive fungal infections.

References

- 1. yeasenbio.com [yeasenbio.com]

- 2. STRUCTURE OF AUREOBASIDIN A [jstage.jst.go.jp]

- 3. Structure of aureobasidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Nature to Medicine: The Remarkable Properties of Aureobasidin A |Minboitech [min-biotech.com]

- 5. Inhibition of inositol phosphorylceramide synthase by aureobasidin A in Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Spectrum of Activity for Basifungin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basifungin, also known as Aureobasidin A, is a cyclic depsipeptide antifungal agent with a potent and broad spectrum of activity against a variety of pathogenic fungi.[1] Its unique mechanism of action, which distinguishes it from currently available antifungal drugs, makes it a compound of significant interest for further research and development. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its fungicidal activity by inhibiting inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway.[2][3] IPC synthase, encoded by the AUR1 gene in yeast, catalyzes the transfer of phosphoinositol from phosphatidylinositol to ceramide, a crucial step in the formation of complex sphingolipids.[1][4] These sphingolipids are vital components of the fungal cell membrane, playing critical roles in maintaining cell integrity, signaling, and stress responses. By inhibiting IPC synthase, this compound disrupts sphingolipid production, leading to compromised cell membrane function and ultimately fungal cell death. The enzyme is common to fungi and plants but absent in mammals, making it a selective target for antifungal therapy.

Antifungal Spectrum of Activity

This compound has demonstrated potent in vitro activity against a wide range of fungal pathogens, including yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from various studies.

| Fungal Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Yeasts | |||||

| Candida albicans | 92 clinical isolates | 0.25 - ≥8 | 1 | 4 | |

| Candida glabrata | Clinical isolates | 0.25 - 2 | - | - | |

| Candida krusei | Clinical isolates | <2 | - | - | |

| Candida parapsilosis | Clinical isolates | <2 | - | - | |

| Candida tropicalis | Clinical isolates | <2 | - | - | |

| Cryptococcus neoformans | - | - | - | - | |

| Saccharomyces cerevisiae | ATCC 9763 | 0.2 - 0.4 | - | - | |

| Saccharomyces cerevisiae | SH3328 | 0.1 | - | - | |

| Schizosaccharomyces pombe | - | - | - | - | |

| Molds | |||||

| Aspergillus fumigatus | - | >50 | - | - | |

| Aspergillus flavus | - | >50 | - | - | |

| Aspergillus niger | - | - | - | - | |

| Aspergillus nidulans | - | - | - | - |

Note: The intrinsic resistance of some Aspergillus species, such as A. fumigatus and A. flavus, has been suggested to be due to increased drug efflux. The addition of multidrug resistance modulators like verapamil has been shown to lower the MIC of this compound for A. fumigatus.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Yeasts (adapted from CLSI M27)

1. Media and Reagents:

-

This compound: Stock solution prepared in a suitable solvent (e.g., methanol or DMSO).

-

RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0.

-

Sterile Saline (0.85%)

-

Sterile Water

2. Inoculum Preparation:

-

Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard by spectrophotometer at 530 nm wavelength. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Test Procedure:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the prepared yeast suspension.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

Incubate the microtiter plates at 35°C for 24-48 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)

The protocol for molds is similar to that for yeasts with the following key differences:

-

Inoculum Preparation: Conidia should be harvested from a sporulating culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then counted using a hemocytometer and diluted in RPMI 1640 medium to the desired final concentration (typically 0.4-5 x 10⁴ CFU/mL).

-

Incubation: Incubation times are generally longer for molds and are species-dependent, typically ranging from 48 to 96 hours at 35°C.

-

Endpoint Determination: The MIC for molds is defined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth (no visible growth).

Conclusion

This compound exhibits potent fungicidal activity against a broad range of clinically relevant yeasts and has a distinct mechanism of action targeting a fungal-specific enzyme. While its activity against certain molds like Aspergillus fumigatus is limited in vitro, this may be overcome by strategies to counteract drug efflux. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Standardized susceptibility testing is crucial for the continued evaluation of this promising antifungal agent.

References

- 1. Aureobasidin A for yeast two-hybrid studies [takarabio.com]

- 2. Generation of Broad-Spectrum Antifungal Drug Candidates from the Natural Product Compound Aureobasidin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of inositol phosphorylceramide synthase by aureobasidin A in Candida and Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inositol phosphorylceramide synthase complex | SGD [yeastgenome.org]

In Vitro Activity of Basifungin (Aureobasidin A) Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Basifungin, also known as Aureobasidin A (AbA), against the opportunistic fungal pathogen Candida albicans. The document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Susceptibility Data

The in vitro efficacy of Aureobasidin A against Candida albicans has been evaluated in several studies, focusing on both planktonic cells and biofilms. The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal activity.

Planktonic Cell Susceptibility

Aureobasidin A demonstrates potent activity against planktonic (free-floating) C. albicans cells. The following table summarizes MIC data from various studies.

| Study Cohort | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Clinical Candida species | 92 | Not Specified | 1 | 1 | [1] |

| Clinical Candida isolates | 118 | 0.25 to ≥8 | 1 | 4 | [2] |

| Fluconazole-Resistant C. albicans | Not Specified | 4 to 0.12 (in combination with fluconazole) | Not Specified | Not Specified | [3][4] |

| C. albicans ATCC 76615 | 1 | Not Specified | Not Specified | Not Specified | [3] |

| Various Candida species | Not Specified | <2 | Not Specified | Not Specified |

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Biofilm Susceptibility

Candida albicans biofilms exhibit increased resistance to many antifungal agents. Aureobasidin A has been tested against these complex structures, with the data presented below.

| Study Cohort | No. of Isolates | Biofilm MIC Range (µg/mL) | Biofilm MIC₅₀ (µg/mL) | Biofilm MIC₉₀ (µg/mL) | Reference |

| Clinical Candida species | 92 | Not Specified | 8 | ≥64 | |

| Clinical Candida isolates | 118 | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The determination of Aureobasidin A's in vitro activity against C. albicans typically follows standardized methodologies to ensure reproducibility and comparability of data.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent and is outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Protocol Overview:

-

Preparation of Aureobasidin A: A stock solution of Aureobasidin A is prepared, typically in a solvent like methanol, and then serially diluted to create a range of concentrations.

-

Inoculum Preparation: C. albicans isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 5 × 10² to 2.5 × 10³ cells/mL).

-

Assay Setup: The diluted Aureobasidin A solutions and the fungal inoculum are added to the wells of a microtiter plate. Control wells (drug-free and inoculum-free) are included.

-

Incubation: The microtiter plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of Aureobasidin A that causes a significant inhibition of visible fungal growth compared to the drug-free control.

Checkerboard Assay for Synergy Testing

To evaluate the interaction between Aureobasidin A and other antifungal agents, a checkerboard assay is often employed.

Protocol Overview:

-

Drug Dilutions: Two drugs are serially diluted, one along the rows and the other along the columns of a microtiter plate.

-

Inoculation: A standardized fungal inoculum is added to all wells.

-

Incubation: The plate is incubated under appropriate conditions.

-

Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the drug combination is synergistic, additive, indifferent, or antagonistic. A FICI of ≤0.5 is typically defined as synergy.

Visualizations: Mechanism and Workflows

Mechanism of Action of Aureobasidin A

Aureobasidin A exerts its antifungal effect by targeting a crucial enzyme in the sphingolipid biosynthesis pathway of fungi.

Aureobasidin A specifically inhibits inositol phosphorylceramide (IPC) synthase, an enzyme essential for the synthesis of complex sphingolipids in fungi. This disruption of the sphingolipid biosynthetic pathway compromises the integrity of the fungal cell membrane and inhibits critical processes like filamentation, ultimately leading to cell death.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A against Candida albicans using the broth microdilution method.

Signaling Pathway Consequences of IPC Synthase Inhibition

The inhibition of IPC synthase by Aureobasidin A has broader implications for fungal cell signaling and physiology beyond the immediate disruption of the cell membrane.

References

- 1. The inhibitory effects of aureobasidin A on Candida planktonic and biofilm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study on Candida biofilm growth characteristics and its susceptibility to aureobasidin A | Revista Iberoamericana de Micología [elsevier.es]

- 3. iem.modares.ac.ir [iem.modares.ac.ir]

- 4. researchgate.net [researchgate.net]

Aureobasidin A: A Technical Guide to its Antiparasitic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic originally isolated from the fungus Aureobasidium pullulans. While extensively studied for its potent antifungal activity, a growing body of evidence highlights its promising antiparasitic properties. This technical guide provides an in-depth overview of the current understanding of Aureobasidin A as an antiparasitic agent, with a focus on its mechanism of action, spectrum of activity against key protozoan parasites, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of parasitology, drug discovery, and development.

The primary molecular target of Aureobasidin A in fungi is inositol phosphorylceramide (IPC) synthase, a crucial enzyme in the sphingolipid biosynthesis pathway.[1] This pathway is essential for the viability of many fungi and some protozoa but is absent in mammals, making IPC synthase an attractive target for antimicrobial chemotherapy. The antiparasitic activity of Aureobasidin A is largely attributed to the inhibition of this parasite-specific enzyme, leading to disruption of parasite growth and viability.

Mechanism of Action

Aureobasidin A's principal mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide backbone, a key step in the biosynthesis of complex sphingolipids. These sphingolipids are vital components of the plasma membrane in many lower eukaryotes, playing critical roles in cell signaling, stress responses, and structural integrity.

In susceptible parasites, the inhibition of IPC synthase by Aureobasidin A leads to a cascade of detrimental effects, including the depletion of essential complex sphingolipids and the accumulation of cytotoxic ceramide precursors. This disruption of sphingolipid homeostasis ultimately results in parasite death.

However, it is important to note that while IPC synthase inhibition is the established mechanism in Leishmania species, the mode of action in Toxoplasma gondii is more complex and remains a subject of investigation. Initial studies suggested a similar mechanism, but subsequent research has indicated that Aureobasidin A may not directly inhibit the T. gondii IPC synthase orthologue, suggesting an alternative or additional target in this parasite.[2][3]

Figure 1: Proposed mechanism of Aureobasidin A action on the parasite sphingolipid biosynthesis pathway.

Antiparasitic Spectrum and In Vitro Efficacy

Aureobasidin A has demonstrated significant activity against a range of protozoan parasites. The following tables summarize the available quantitative data on its in vitro efficacy.

Table 1: In Vitro Activity of Aureobasidin A against Leishmania Species

| Leishmania Species | Parasite Stage | Assay | IC50 (µM) | Reference(s) |

| L. (L.) amazonensis | Promastigote | MTT | 4.1 | [4] |

| L. (L.) major | Promastigote | MTT | 12.6 | [4] |

| L. (V.) braziliensis | Promastigote | MTT | 13.7 | |

| L. (L.) amazonensis | Amastigote (in macrophages) | Microscopic counting | >90% reduction of infected macrophages at 10 µM |

Table 2: In Vitro Activity of Aureobasidin A against Toxoplasma gondii

| Parasite Strain | Parasite Stage | Assay | IC50 / ED50 (µg/mL) | Reference(s) |

| RH | Tachyzoite | Growth Inhibition | 0.3 | |

| RH-TATi-1 | Tachyzoite | Proliferation Assay | ED50: 0.3 | |

| Pru-GRA2-GFP-DHFR | Bradyzoite-like | Proliferation Assay | ED50: 2.51 |

Table 3: In Vitro Activity of Aureobasidin A against Trypanosoma cruzi

| Parasite Stage | Assay | Concentration | Effect | Reference(s) |

| Amastigotes and Trypomastigotes | IPC Synthase Activity | 80 µg/mL | ~30% inhibition |

Note: Data for Trypanosoma cruzi indicates that while Aureobasidin A has some effect, it is a weak inhibitor of IPC synthase in this parasite, suggesting a different primary mechanism of action or lower potency.

Plasmodium falciparum

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antiparasitic properties of Aureobasidin A.

In Vitro Susceptibility of Leishmania Promastigotes (MTT Assay)

This colorimetric assay measures the metabolic activity of viable parasites.

Figure 2: Workflow for the MTT assay to determine Leishmania promastigote susceptibility.

Protocol:

-

Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C.

-

Plate Preparation: Seed promastigotes in logarithmic growth phase into 96-well plates at a density of 1 x 10^6 parasites/mL in a final volume of 100 µL per well.

-

Drug Addition: Add 100 µL of medium containing serial dilutions of Aureobasidin A to the wells. Include a drug-free control.

-

Incubation: Incubate the plates for 72 hours at 26°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.

-

Solubilization: Centrifuge the plate, remove the supernatant, and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Macrophage Infectivity Assay for Leishmania Amastigotes

This assay assesses the ability of the compound to clear intracellular amastigotes.

Protocol:

-

Macrophage Culture: Plate peritoneal macrophages or a macrophage cell line (e.g., J774) in 24-well plates with coverslips and allow them to adhere.

-

Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow phagocytosis.

-

Removal of Extracellular Parasites: Wash the wells with warm medium to remove non-phagocytosed promastigotes.

-

Drug Treatment: Add fresh medium containing different concentrations of Aureobasidin A.

-

Incubation: Incubate the infected cultures for 48-72 hours.

-

Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

-

Microscopic Analysis: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 macrophages per coverslip.

In Vitro Growth Inhibition of Toxoplasma gondii (Plaque Assay)

This assay measures the lytic cycle of the parasite, with each plaque representing the lytic activity of a single parasite.

Figure 3: Workflow for the Toxoplasma gondii plaque assay.

Protocol:

-

Host Cell Culture: Grow a confluent monolayer of human foreskin fibroblasts (HFF) or another suitable host cell line in 24-well plates.

-

Parasite Infection: Infect the host cell monolayer with approximately 100-200 freshly harvested T. gondii tachyzoites per well.

-

Drug Addition: After 2-4 hours of infection, replace the medium with fresh medium containing serial dilutions of Aureobasidin A.

-

Incubation: Incubate the plates undisturbed for 7-10 days in a humidified incubator at 37°C with 5% CO2 to allow for plaque formation.

-

Fixation and Staining: Fix the monolayer with 4% paraformaldehyde or methanol and stain with crystal violet.

-

Plaque Quantification: Count the number of plaques in each well. The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the drug-free control.

In Vivo Efficacy

In vivo studies are crucial for validating the therapeutic potential of any antiparasitic compound.

-

Leishmania: In a murine model of cutaneous leishmaniasis (L. amazonensis), pre-treatment of promastigotes with Aureobasidin A resulted in a significant delay in lesion development in BALB/c mice.

-

Toxoplasma gondii: While in vitro data is promising, detailed in vivo efficacy studies for Aureobasidin A against T. gondii are limited in the publicly available literature.

-

Trypanosoma cruzi: Similarly, comprehensive in vivo studies evaluating the efficacy of Aureobasidin A in animal models of Chagas disease are not extensively reported.

Conclusion and Future Directions

Aureobasidin A presents a compelling profile as a potential antiparasitic agent, particularly against Leishmania species, due to its potent in vitro activity and its specific mechanism of action targeting a parasite-specific pathway. The conflicting findings regarding its mechanism in Toxoplasma gondii highlight the need for further investigation to elucidate its precise mode of action in this parasite, which could reveal novel drug targets.

Future research should focus on:

-

Expanding the Spectrum of Activity: Comprehensive screening of Aureobasidin A and its analogs against a wider range of parasites, including clinically relevant drug-resistant strains.

-

Elucidating the Mechanism in Toxoplasma: Utilizing chemoproteomics and genetic approaches to identify the molecular target(s) of Aureobasidin A in T. gondii.

-

In Vivo Efficacy and Pharmacokinetics: Conducting robust in vivo studies in relevant animal models to determine the efficacy, toxicity, and pharmacokinetic profile of Aureobasidin A.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Aureobasidin A to improve its potency, selectivity, and drug-like properties.

References

- 1. med.nyu.edu [med.nyu.edu]

- 2. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antifungal Aureobasidin A and an analogue are active against the protozoan parasite Toxoplasma gondii but do not inhibit sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Leishmania (Leishmania) amazonensis growth and infectivity by aureobasidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Basifungin as a Potent Inhibitor of Fungal Inositol Phosphorylceramide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Basifungin (also known as Aureobasidin A), a cyclic depsipeptide antibiotic, and its specific role as a potent inhibitor of the fungal enzyme inositol phosphorylceramide (IPC) synthase. Due to the absence of IPC synthase in mammals, this enzyme represents a highly promising target for the development of novel antifungal therapeutics.[1][2][3] This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing IPC synthase inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to the Fungal Sphingolipid Biosynthesis Pathway and IPC Synthase

Sphingolipids are essential components of eukaryotic cell membranes, playing crucial roles in signal transduction, cell division, and stress responses.[4][5] While the initial steps of sphingolipid biosynthesis are conserved between fungi and mammals, the pathways diverge, presenting opportunities for selective antifungal drug development. In fungi, the synthesis of complex sphingolipids, primarily inositol phosphorylceramides (IPCs), is critical for viability and virulence.

The key enzyme in the fungal-specific part of this pathway is inositol phosphorylceramide (IPC) synthase. IPC synthase, encoded by the essential AUR1 gene, catalyzes the transfer of a phosphorylinositol group from phosphatidylinositol (PI) to a ceramide backbone, forming IPC. This reaction is fundamental for the production of the major fungal sphingolipids. The absence of a homologous enzyme in mammals makes IPC synthase an attractive and specific target for antifungal agents.

This compound (Aureobasidin A): A High-Affinity Inhibitor of IPC Synthase

This compound, also known as Aureobasidin A (AbA), is a cyclic peptide antibiotic produced by the fungus Aureobasidium pullulans. It exhibits potent fungicidal activity against a broad range of pathogenic fungi, including Candida and Cryptococcus species.

Mechanism of Action

This compound exerts its antifungal effect by directly inhibiting IPC synthase. By binding to the enzyme, this compound blocks the synthesis of IPC, leading to a depletion of complex sphingolipids and an accumulation of ceramides. This disruption of the sphingolipid pathway compromises the integrity of the fungal cell membrane and triggers a cascade of events leading to cell growth inhibition and apoptosis (programmed cell death). Studies have shown that this compound acts as a tight-binding, non-competitive inhibitor with respect to the ceramide substrate. Kinetic analyses have revealed that this compound inhibits the wild-type IPC synthase from both Candida albicans and Saccharomyces cerevisiae in an irreversible, time-dependent manner.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against IPC synthase has been quantified in various fungal species. The following tables summarize the reported 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ).

| Fungal Species | IC₅₀ (nM) | Reference |

| Candida albicans | 2 - 4 ng/ml | |

| Candida glabrata | 2 - 4 ng/ml | |

| Candida tropicalis | 2 - 4 ng/ml | |

| Candida parapsilosis | 2 - 4 ng/ml | |

| Candida krusei | 2 - 4 ng/ml | |

| Aspergillus fumigatus | 3 - 5 ng/ml | |

| Aspergillus flavus | 3 - 5 ng/ml | |

| Aspergillus niger | 3 - 5 ng/ml | |

| Aspergillus terreus | 3 - 5 ng/ml | |

| Saccharomyces cerevisiae | 0.2 - 4.9 nM | |

| Aur1-Kei1 complex (S. cerevisiae) | ~32 nM |

Caption: Table 1. IC₅₀ values of this compound (Aureobasidin A) against IPC synthase from various fungal species.

| Fungal Species | Kᵢ (pM) | Inhibition Type | Reference |

| Candida albicans (wild-type) | 183 | Irreversible, time-dependent | |

| Saccharomyces cerevisiae (wild-type) | 234 | Irreversible, time-dependent | |

| Saccharomyces cerevisiae (AbA-resistant mutant) | 1.4 µM | Reversible, non-competitive | |

| Saccharomyces cerevisiae | 0.55 nM | Tight-binding, non-competitive | |

| Aur1-Kei1 complex (S. cerevisiae) | ~7 nM (apparent Kᵢ) | Not specified |

Caption: Table 2. Inhibition constants (Kᵢ) of this compound (Aureobasidin A) against IPC synthase.

Experimental Protocols for IPC Synthase Inhibition Assays

Several methods have been developed to measure the activity of IPC synthase and to screen for its inhibitors. A commonly used method is the fluorometric HPLC assay.

Fluorometric HPLC Assay for IPC Synthase Activity

This assay utilizes a fluorescently labeled ceramide analog, such as 6-[N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-hexanoyl ceramide (C₆-NBD-ceramide), as a substrate. The product, C₆-NBD-IPC, is then separated by high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

Materials:

-

Microsomal membrane preparations from the fungal species of interest (source of IPC synthase)

-

C₆-NBD-ceramide (substrate)

-

Phosphatidylinositol (PI) (co-substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Methanol (for stopping the reaction)

-

HPLC system with a fluorescence detector

Procedure:

-